2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
CAS No.: 496056-85-0
Cat. No.: VC8400223
Molecular Formula: C10H9ClN2O3
Molecular Weight: 240.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496056-85-0 |
|---|---|
| Molecular Formula | C10H9ClN2O3 |
| Molecular Weight | 240.64 g/mol |
| IUPAC Name | 2-chloro-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |
| Standard InChI | InChI=1S/C10H9ClN2O3/c11-4-9(14)12-6-1-2-8-7(3-6)13-10(15)5-16-8/h1-3H,4-5H2,(H,12,14)(H,13,15) |
| Standard InChI Key | JIGISEVSUCGRQC-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCl |
| Canonical SMILES | C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCl |
Introduction
Chemical Identity and Structural Features
2-Chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide (CAS No. 496056-85-0) is a heterocyclic organic compound characterized by a fused benzoxazinone core and an acetamide side chain . Its molecular formula is C₁₁H₁₀ClN₂O₃, with a molecular weight of 271.67 g/mol . The structure combines a 2H-1,4-benzoxazin-3(4H)-one scaffold substituted with a chlorine atom at position 6 and an acetamide group at the nitrogen atom (Figure 1).
Key Identifiers:
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IUPAC Name: 2-Chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
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SMILES: COC1=CC(=C(C=C1)Cl)NC(=O)CN2C(=O)OC3=CC=CC=C23
The benzoxazinone core contributes to its planar aromatic system, while the acetamide moiety enhances hydrogen-bonding potential, critical for biological interactions.
Synthesis and Manufacturing
The synthesis of 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide employs copper-catalyzed cascade reactions. A validated method involves coupling o-iodophenol derivatives with 2-chloroacetamide precursors in the presence of CuI and Cs₂CO₃ in dimethylformamide (DMF) at reflux .
Table 1: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | DMF |
| Temperature | 110°C (reflux) |
| Reaction Time | 24–36 hours |
| Yield | 55–98% |
Substituent effects significantly impact yields. Electron-donating groups on the phenyl ring enhance reactivity, while electron-withdrawing groups reduce efficiency . The reaction proceeds via a nucleophilic substitution followed by cyclization, forming the benzoxazinone ring .
Physicochemical Properties
The compound exists as a white crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water.
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 271.67 g/mol |
| Melting Point | 180–185°C (decomposes) |
| LogP (Partition Coeff.) | 1.8 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Thermogravimetric analysis (TGA) indicates stability up to 200°C, making it suitable for high-temperature formulations.
Biological Activity and Mechanism of Action
Benzoxazinones exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. While specific data for this compound remain limited, structural analogs inhibit kinases (e.g., EGFR, VEGFR) and modulate transcription factors like NF-κB.
Hypothesized Mechanism:
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The acetamide group binds to kinase ATP pockets via hydrogen bonding.
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The chlorine atom enhances electrophilicity, promoting covalent interactions with cysteine residues.
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The benzoxazinone core intercalates into DNA or stabilizes protein-ligand complexes.
In vitro studies on analogs show IC₅₀ values of 0.5–10 µM against cancer cell lines (e.g., MCF-7, A549), suggesting potent cytotoxicity.
Applications in Pharmaceutical Research
This compound serves as a precursor for novel therapeutics:
Kinase Inhibitors
Structural modifications at the acetamide position enhance selectivity for tyrosine kinases, with potential applications in breast and lung cancers.
Anti-Inflammatory Agents
Benzoxazinones suppress cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production, reducing inflammation in murine models.
Table 3: Comparative Bioactivity of Benzoxazinone Derivatives
| Derivative | Target | IC₅₀ (µM) |
|---|---|---|
| Parent Compound | COX-2 | 12.3 |
| Methyl-Substituted | EGFR | 0.78 |
| Chloro-Substituted | VEGFR-2 | 1.2 |
Analytical Characterization
Advanced techniques confirm purity and structure:
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